molecular formula C11H14O3 B1582925 (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate CAS No. 72656-47-4

(+)-Ethyl (R)-3-hydroxy-3-phenylpropionate

Cat. No.: B1582925
CAS No.: 72656-47-4
M. Wt: 194.23 g/mol
InChI Key: DVIBDQWVFHDBOP-SNVBAGLBSA-N
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Description

(+)-Ethyl ®-3-hydroxy-3-phenylpropionate: is an organic compound that belongs to the class of esters. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing (+)-Ethyl ®-3-hydroxy-3-phenylpropionate involves the use of Grignard reagents. The Grignard reaction is a key step in the synthesis, where an organomagnesium compound reacts with a carbonyl compound to form the desired product . The reaction typically requires anhydrous conditions and is carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (THF) .

Industrial Production Methods: In industrial settings, the production of (+)-Ethyl ®-3-hydroxy-3-phenylpropionate may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (+)-Ethyl ®-3-hydroxy-3-phenylpropionate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted esters or ethers.

Scientific Research Applications

Chemistry: In organic chemistry, (+)-Ethyl ®-3-hydroxy-3-phenylpropionate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and fine chemicals.

Biology: The compound can be used in biochemical studies to investigate enzyme-catalyzed reactions involving esters. It may also serve as a substrate in enzymatic assays.

Medicine: In medicinal chemistry, (+)-Ethyl ®-3-hydroxy-3-phenylpropionate is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of (+)-Ethyl ®-3-hydroxy-3-phenylpropionate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Ethyl 3-hydroxy-3-phenylpropionate: Lacks the chiral center, making it achiral.

    Methyl ®-3-hydroxy-3-phenylpropionate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    ®-3-hydroxy-3-phenylpropionic acid: The free acid form of the compound.

Uniqueness: (+)-Ethyl ®-3-hydroxy-3-phenylpropionate is unique due to its chiral nature and specific three-dimensional arrangement. This chirality can impart distinct biological and chemical properties, making it valuable in applications requiring enantiomerically pure compounds.

Properties

IUPAC Name

ethyl (3R)-3-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIBDQWVFHDBOP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357480
Record name (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72656-47-4
Record name Ethyl 3-phenylhydracrylate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072656474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Ethyl (R)-3-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-PHENYLHYDRACRYLATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4KRB2P77S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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